Galloyl-bis-HHDP glucose Galloyl-bis-HHDP glucose
Brand Name: Vulcanchem
CAS No.:
VCID: VC16653183
InChI: InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1
SMILES:
Molecular Formula: C42H30O25
Molecular Weight: 934.7 g/mol

Galloyl-bis-HHDP glucose

CAS No.:

Cat. No.: VC16653183

Molecular Formula: C42H30O25

Molecular Weight: 934.7 g/mol

* For research use only. Not for human or veterinary use.

Galloyl-bis-HHDP glucose -

Specification

Molecular Formula C42H30O25
Molecular Weight 934.7 g/mol
IUPAC Name [(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1
Standard InChI Key HPWMJQZURPJUPS-NWGFMSHWSA-N
Isomeric SMILES C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O
Canonical SMILES C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Galloyl-bis-HHDP glucose (PubChem CID: 162679336) features a β-D-glucopyranose backbone esterified at specific hydroxyl positions with two HHDP moieties and a galloyl group . The HHDP groups arise from oxidative C–C coupling of adjacent galloyl residues, conferring axial chirality critical to its biological interactions . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₄₂H₃₀O₂₅PubChem
Molecular Weight934.7 g/molPubChem
SMILES NotationC1[C@@H]2COC(=O)C3=CC(=C(...PubChem
InChIKeyHPWMJQZURPJUPS-NWGFMSHWSA-NPubChem

The stereochemical arrangement of the HHDP groups (typically 4,6 or 2,3 positions on glucose) dictates its stability and interaction with biological targets . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reveal characteristic fragmentation patterns, including dominant ions at m/z 935, 783, and 301, corresponding to sequential loss of galloyl and HHDP units .

Spectroscopic Characterization

Liquid chromatography coupled with quadrupole time-of-flight MS (LC-QTOF-MS/MS) identifies Galloyl-bis-HHDP glucose via signature retention times (7.06–7.43 min) and UV-Vis absorption maxima at 253–357 nm, indicative of conjugated π-systems in polyphenols . Tandem MS fragments further validate its identity:

  • Base peak: m/z 935 [M−H]⁻

  • Major fragments: m/z 917 (−H₂O), 873 (−CO₂), 783 (−HHDP), 633 (−galloyl-HHDP) .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Galloyl-bis-HHDP glucose accumulates in tissues of taxonomically diverse plants, predominantly:

  • Rosaceae family: Fragaria spp. (strawberries) and Rosa canina (dog rose) leaves .

  • Lythraceae family: Punica granatum (pomegranate) rind and flowers .

  • Fagaceae family: Quercus spp. (oak) galls .

Quantitative analyses reveal concentrations up to 1.50 mg/g dry weight in strawberry leaves, underscoring its ecological role in plant defense against herbivores and pathogens .

Biosynthetic Mechanisms

Biosynthesis proceeds via enzymatic oxidative coupling of β-pentagalloylglucose (β-PGG), catalyzed by polyphenol oxidases (PPOs) and laccases . Key steps include:

  • Galloylation: Sequential esterification of glucose with gallic acid to form β-PGG.

  • HHDP Formation: Regioselective C–C coupling between galloyl groups at C-2/C-3 or C-4/C-6 positions, mediated by cytochrome P450 monooxygenases .

  • Stereochemical Control: Conformational constraints imposed by the glucopyranose ring direct axial chirality (R or S) of HHDP groups .

Synthetic Strategies and Challenges

Chemical Synthesis

Total synthesis of Galloyl-bis-HHDP glucose remains challenging due to stereochemical complexity. Current approaches include:

Coupling on Glucose

This method involves oxidative coupling of pre-galloylated glucose derivatives. For example, treatment of 1,2,3,4,6-penta-O-galloyl-β-D-glucose with Fe³⁺/O₂ induces selective C–C bond formation, yielding (S)-HHDP configurations at >90% diastereomeric excess .

Double Esterification

Racemic hexa-O-benzyl HHDP acid is condensed with diol-containing glucopyranose intermediates, followed by kinetic resolution to isolate enantiomerically pure products . Yields remain modest (30–45%) due to competing side reactions.

Enzymatic Synthesis

Plant-derived PPOs offer regioselective advantages. For instance, Terminalia chebula extracts catalyze galloyl-HHDP coupling at 25°C/pH 5.0, achieving 60% conversion efficiency .

Biological Activities and Mechanisms

Antioxidant Capacity

Galloyl-bis-HHDP glucose exhibits potent radical scavenging activity:

  • DPPH Assay: IC₅₀ = 12.3 μM (vs. 28.7 μM for Trolox) .

  • FRAP Assay: 8.2 mmol Fe²⁺/g, surpassing α-tocopherol .
    Mechanistically, ortho-dihydroxyl groups in HHDP moieties donate electrons to neutralize reactive oxygen species (ROS) .

Enzyme Inhibition

The compound modulates carbohydrate and lipid metabolism:

  • α-Glucosidase Inhibition: IC₅₀ = 45.8 μM (competitive inhibition, Kᵢ = 22.3 μM) .

  • Pancreatic Lipase Suppression: 62% inhibition at 100 μM via hydrophobic interactions with catalytic triads .

Anti-Inflammatory Effects

Galloyl-bis-HHDP glucose downregulates NF-κB and MAPK pathways in macrophages:

  • TNF-α Reduction: 78% suppression at 50 μM in LPS-stimulated RAW 264.7 cells .

  • COX-2 Expression: 5-fold decrease vs. controls at transcriptional level .

Applications and Future Directions

Nutraceutical Development

Encapsulation in chitosan nanoparticles enhances oral bioavailability (AUC₀–₂₄ = 18.7 μg·h/mL vs. 6.2 μg·h/mL for free compound) .

Synthesis Challenges

Scalable production requires advances in:

  • Stereocontrolled Coupling: Enzymatic systems with engineered PPOs for regioselectivity.

  • Protecting Group Strategies: Development of orthogonal protecting groups for HHDP installation .

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